3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is a benzaldehyde derivative with a complex substitution pattern. Its structure includes:
- Ethoxy group at position 3 (enhancing electron-donating effects).
- Iodo substituent at position 5 (providing reactivity for cross-coupling reactions).
- 4-Methylbenzyloxy group at position 4 (increasing steric bulk and lipophilicity).
The compound is listed as discontinued in commercial catalogs, limiting its accessibility for research .
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWYKVZWZYUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethanol (EtOH) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Benzylation: The 4-methylbenzyl ether group is introduced through a benzylation reaction using 4-methylbenzyl chloride and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: 3-Ethoxy-5-azido-4-[(4-methylbenzyl)oxy]benzaldehyde, 3-Ethoxy-5-cyano-4-[(4-methylbenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study biochemical pathways and interactions.
Industrial Chemistry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological system being studied. Detailed mechanistic studies are often required to elucidate the exact mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and properties of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde with related benzaldehyde derivatives:
Reactivity and Functional Group Analysis
Biological Activity
Overview
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H17IO3 and a molecular weight of 396.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmacologically active compounds. Its structure features an ethoxy group, an iodine atom, and a 4-methylbenzyl ether, which contribute to its unique chemical properties and biological interactions.
The compound undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The aldehyde group can be oxidized to form carboxylic acids or reduced to primary alcohols. Additionally, the iodine atom can be substituted with other functional groups, enhancing the compound's versatility in synthetic applications.
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors associated with cancer progression. For example, some benzaldehyde derivatives have been shown to interact with xanthine oxidase (XO), leading to reduced proliferation of cancer cells through oxidative stress pathways . Further research is needed to elucidate the exact pathways and targets involved in this compound's biological activity.
Case Studies
- Antifungal Activity : Research has shown that certain benzaldehydes can disrupt cellular antioxidation systems in pathogenic fungi, leading to increased susceptibility to oxidative damage. This suggests that this compound may also possess antifungal properties by targeting similar pathways .
- Inhibition Studies : In vitro studies involving other benzaldehyde derivatives have demonstrated their ability to inhibit key enzymes involved in metabolic pathways related to cancer cell survival. These findings imply that this compound could be explored for similar inhibitory effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| 3-Ethoxy-5-iodo-4-(phenyl)benzaldehyde | Similar structure without methyl group | Anticancer activity reported |
| 3-Ethoxy-5-bromo-4-(methyl)benzaldehyde | Bromine instead of iodine | Antimicrobial properties noted |
| 3-Ethoxy-5-nitro-4-(methyl)benzaldehyde | Nitro group addition | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
